Malathion Diacid Dipotassium Salt
CAS No.:
Cat. No.: VC0208459
Molecular Formula: C₆H₉K₂O₆PS₂
Molecular Weight: 350.43
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₉K₂O₆PS₂ |
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Molecular Weight | 350.43 |
Introduction
Chemical Identity and Properties
Malathion Diacid Dipotassium Salt is characterized by specific chemical and physical properties that define its structure and behavior in various systems.
Basic Identification
The compound is formally known as 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid Dipotassium Salt, with numerous synonyms in scientific literature:
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Malathiondicarboxylic Acid Dipotassium Salt
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Mercapto-O,O-dimethyl phosphorodithioate Succinic Acid Dipotassium Salt
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2-[(Dimethoxyphosphorothioyl)sulfanyl]succinic Acid Dipotassium Salt
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O,O-Dimethyl S-(1,2-dicarboxyethyl) Phosphorodithioate Dipotassium Salt
Physical and Chemical Parameters
Table 1: Key Physical and Chemical Properties of Malathion Diacid Dipotassium Salt
Parameter | Value |
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CAS Number | 1190-28-9 (free acid) |
Molecular Formula | C₆H₉K₂O₆PS₂ |
Molecular Weight | 350.43 g/mol |
Physical Form | Neat |
Stability | Hygroscopic |
Purity (Commercial) | >95% (HPLC) |
Storage Temperature | -20°C (recommended) |
Source: Data compiled from reference materials
Structural Characteristics
The molecular structure of Malathion Diacid Dipotassium Salt features a phosphorodithioate group linked to a succinate moiety with both carboxylic acid groups neutralized by potassium ions. The SMILES notation for this compound is S=P(OC)(OC)SC(CC(O[K])=O)C(O[K])=O, which represents its chemical structure in a linear text format .
Metabolic Pathway and Formation
Malathion Diacid Dipotassium Salt is formed through the metabolic degradation of malathion, a process that has been extensively studied in various biological systems.
Enzymatic Degradation
Research has demonstrated that malathion undergoes enzymatic hydrolysis through a specific pathway:
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Initial degradation of malathion to two isomeric intermediate metabolites: malathion α-monocarboxylic acid (MMCα) and malathion β-monocarboxylic acid (MMCβ)
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Further enzymatic conversion of both MMCα and MMCβ to malathion dicarboxylic acid (MDC)
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The dicarboxylic acid form represents the terminal metabolite, as no further degradation products have been observed
Studies indicate that the maximum concentration of MMCα typically exceeds that of MMCβ during the degradation process, suggesting preferential hydrolysis pathways .
Non-enzymatic Formation
Interestingly, research has also revealed that small amounts of desmethyl malathion (DMal) and MMCβ can form non-enzymatically, indicating multiple potential pathways for malathion transformation in environmental systems .
Microbial Degradation
Recent research has identified specific bacterial strains capable of efficiently degrading malathion, particularly from deep-sea environments:
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Pseudidiomarina homiensis strain FG2 and Pseudidiomarina sp. strain CB1 have demonstrated complete degradation of malathion (500 mg/L) within 36 hours
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These bacterial strains contain abundant carboxylesterase genes that facilitate the degradation pathway
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The metabolic route follows the same general pattern: malathion → monocarboxylic acid intermediates → malathion dicarboxylic acid
This research highlights the potential for bacterial remediation of malathion contamination in aquatic environments.
Analytical Detection and Identification
The detection and quantification of Malathion Diacid Dipotassium Salt in environmental and biological samples involve specific analytical techniques.
Chromatographic Methods
Liquid chromatography coupled with mass spectrometry (LC/MS) has been effectively employed to identify and quantify malathion metabolites, including MMCα, MMCβ, and MDC. These analytical approaches allow researchers to monitor the degradation pathway of malathion and confirm the formation of the dicarboxylic acid metabolite .
Table 2: Analytical Parameters for Malathion Metabolites Detection
Metabolite | Retention Time (min) | m/z Value | Linearity of Calibration Curve (R²) |
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DMal | 17.2 | 315, 157 | 0.999 (5-50 μg/ml) |
MMCβ | 16.7 | 287, 157 | 0.975 (5-50 μg/ml) |
MMCα | 16.5 | 287, 157, 141 | 0.995 (5-50 μg/ml) |
MDC | 14.2 | 273 | 0.999 (5-50 μg/ml) |
Source: Data extracted from studies on malathion degradation
Isotopically Labeled Standards
For precise quantitative analysis, researchers have developed deuterated forms of Malathion Diacid Dipotassium Salt (C₆H₃D₆K₂O₆PS₂, MW: 356.47) to serve as internal standards in mass spectrometric analyses. These labeled compounds allow for more accurate quantification of the metabolite in complex matrices .
Applications in Research and Environmental Assessment
Malathion Diacid Dipotassium Salt plays an important role in various research applications related to pesticide metabolism and environmental toxicology.
Reference Material in Metabolic Studies
The compound serves as a critical reference standard for:
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Identifying and quantifying malathion metabolites in environmental samples
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Studying the metabolic fate of malathion in various organisms
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Monitoring the effectiveness of bioremediation strategies for malathion contamination
Environmental Toxicology Applications
As a biodegradation product of malathion, this compound is significant in environmental assessment:
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Enables tracking of malathion persistence in aquatic environments
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Serves as a biomarker for malathion exposure in ecological systems
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Aids in evaluating the efficiency of water treatment processes for removing organophosphate pesticides
Significance in Pesticide Degradation Research
Understanding the formation and properties of Malathion Diacid Dipotassium Salt has significant implications for pesticide management and environmental protection.
Indicator of Malathion Degradation
The presence of malathion dicarboxylic acid in environmental samples serves as an indicator of malathion degradation processes. Research has established that this dicarboxylic acid represents the terminal metabolite in the degradation pathway, making it a valuable marker for complete malathion breakdown .
Kinetic Analysis of Formation
Studies examining the kinetics of malathion degradation have provided valuable data on the formation rates of the dicarboxylic acid metabolite.
Degradation Half-Lives
Research on enzymatic degradation of malathion has yielded the following observations:
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The degradation half-life of malathion is shorter than those of its mono-carboxylic acid intermediates
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MMCβ exhibits a shorter half-life (22.1 hours) compared to MMCα (39 hours), indicating differential susceptibility to enzymatic hydrolysis
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The order of degradation half-lives (malathion < MMCβ < MMCα) correlates with the hydrophobicity of these compounds
These kinetic data provide insights into the relative stability of the intermediates and the final dicarboxylic acid product in biological systems.
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